5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine
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Overview
Description
5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thienyl group, an oxadiazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the thienyl group, and the coupling of the piperidine and pyridine rings. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and trifluoroacetic anhydride. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine: Shares the oxadiazole and piperidine rings but lacks the trifluoromethyl and pyridine groups.
1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine: Contains the thienyl and oxadiazole rings but differs in the remaining structure.
Uniqueness
The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable target for research and development .
Properties
CAS No. |
909676-12-6 |
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Molecular Formula |
C18H15F3N4O2S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)14-4-3-12(10-22-14)17(26)25-7-5-11(6-8-25)16-23-15(24-27-16)13-2-1-9-28-13/h1-4,9-11H,5-8H2 |
InChI Key |
SPFNYKJCZNMLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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